BMS-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BMS-3 is a potent inhibitor of LIM Kinase 1 and LIM Kinase 2, with half-maximal inhibitory concentration values of 5 nanomolar and 6 nanomolar, respectively . This compound has garnered significant interest due to its ability to interfere with cell cycle progression and induce mitotic arrest, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as dichlorofluorobenzene and various amines under controlled temperature and pressure conditions.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity. These modifications are achieved through reactions such as halogenation, nitration, and sulfonation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

BMS-3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving this compound typically use agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

Major Products

Scientific Research Applications

BMS-3 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study kinase inhibition and its effects on cellular processes.

Biology: Employed in studies investigating the role of LIM Kinase in cell cycle regulation and cytoskeletal dynamics.

Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to induce mitotic arrest and inhibit tumor growth.

Industry: Utilized in the development of new drugs and chemical probes for various biological targets

Mechanism of Action

BMS-3 exerts its effects by inhibiting LIM Kinase 1 and LIM Kinase 2, which are involved in the phosphorylation of cofilin, a protein that regulates actin filament dynamics. By inhibiting these kinases, this compound disrupts the actin cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the LIM Kinase-cofilin pathway, which plays a crucial role in cell motility and division .

Comparison with Similar Compounds

Similar Compounds

BMS-5: Another LIM Kinase inhibitor with similar inhibitory activity but different pharmacokinetic properties.

VX-680: A kinase inhibitor that targets Aurora Kinase, showing similar effects on cell cycle progression but through a different mechanism.

ROCK Inhibitors: Compounds that inhibit Rho-associated protein kinase, affecting cytoskeletal dynamics in a manner similar to LIM Kinase inhibitors.

Uniqueness of BMS-3

This compound is unique due to its high potency and selectivity for LIM Kinase 1 and LIM Kinase 2. Its ability to induce mitotic arrest and apoptosis in cancer cells makes it a valuable tool for cancer research and potential therapeutic development .

Properties

IUPAC Name |

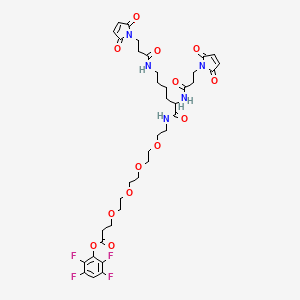

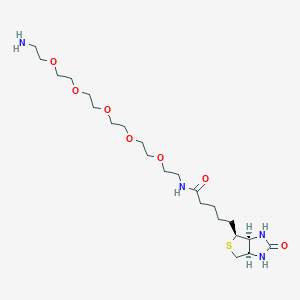

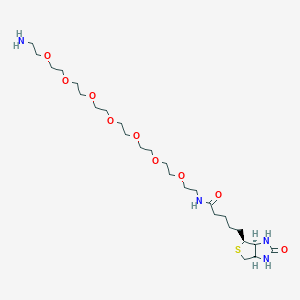

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGBHCJSAEIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

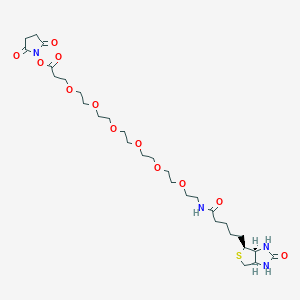

Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?

A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []

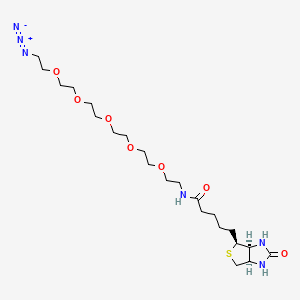

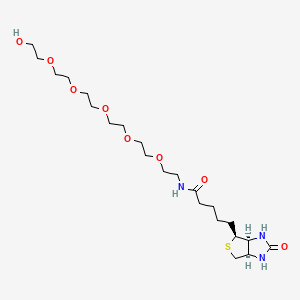

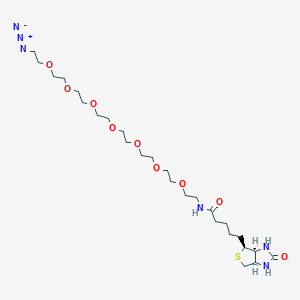

Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?

A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:

Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?

A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []

Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?

A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []

Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?

A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []

Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?

A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]

Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?

A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []

Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?

A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []

Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?

A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)